molecular formula C19H14N2 B2491438 2,3-Diphenylimidazo[1,2-a]pyridine CAS No. 85102-26-7

2,3-Diphenylimidazo[1,2-a]pyridine

Cat. No.: B2491438
CAS No.: 85102-26-7
M. Wt: 270.335
InChI Key: POFIDBQBUSOODV-UHFFFAOYSA-N
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Description

2,3-Diphenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the fusion of an imidazole ring with a pyridine ring, with phenyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylimidazo[1,2-a]pyridine typically involves the cross-coupling of unactivated imidazo[1,2-a]pyridines with arylboronic acids. One efficient method employs silver (I)-catalyzed C-H bond functionalization, which leads to the formation of the desired compound under mild reaction conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions with arylboronic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition-metal-catalyzed reactions, such as those involving silver or palladium catalysts, is likely to be scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-diphenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For instance, in its role as a sedative, it may interact with GABA receptors, enhancing their inhibitory effects on the nervous system .

Comparison with Similar Compounds

Comparison: 2,3-Diphenylimidazo[1,2-a]pyridine is unique due to the presence of phenyl groups at both the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable scaffold in drug development .

Biological Activity

2,3-Diphenylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features an imidazo-pyridine core substituted with two phenyl groups. The synthesis of this compound typically involves methods such as one-pot reactions or cyclization processes involving 2-aminopyridines and appropriate aryl halides or ketones.

Synthesis Example

A common synthetic route involves the reaction of acetophenone with 2-aminopyridine in the presence of a catalyst. This method has been shown to yield the desired product efficiently under mild conditions, often achieving yields above 80% .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies indicate that derivatives of imidazo[1,2-a]pyridines can inhibit cancer cell proliferation. For instance, certain compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also been tested for antimicrobial activity. They exhibit significant effects against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Central Nervous System Effects

The compound has been investigated for its interaction with peripheral benzodiazepine receptors (PBRs), which play a role in neuroactive steroidogenesis. Activation of these receptors has been linked to anxiolytic and anticonvulsant effects . This suggests that this compound could have therapeutic implications in treating anxiety disorders and epilepsy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Peripheral Benzodiazepine Receptors : The compound may enhance steroid hormone production in adrenal cells and modulate neuroactive steroid synthesis in the brain .
  • Cell Cycle Regulation : In cancer cells, it appears to affect the expression of proteins involved in cell cycle regulation and apoptosis .
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Recent studies have highlighted specific instances where this compound showed promising results:

  • Study on Cancer Cell Lines : A study reported that certain derivatives inhibited the growth of breast and lung cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research project demonstrated that a derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial strains
CNS EffectsModulates PBRs; potential anxiolytic effects

Properties

IUPAC Name

2,3-diphenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFIDBQBUSOODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320522
Record name 2,3-diphenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85102-26-7
Record name 2,3-diphenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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